6-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with benzodiazole, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole moiety, which is then coupled with a triazine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-HYDROXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N2-(4-METHOXYPHENYL)-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N7OS |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21N7OS/c1-15-7-9-16(10-8-15)25-21-29-22(26-17-11-13-18(32-2)14-12-17)31-24(30-21)33-23-27-19-5-3-4-6-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31) |
InChI Key |
WYCXHCSVJSWWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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